- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
Cas no 1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid)

1260092-23-6 structure
اسم المنتج:(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
كاس عدد:1260092-23-6
وسط:C6H11NO3
ميغاواط:145.156441926956
MDL:MFCD19215882
CID:5242669
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- D-threo-Hexonic acid, 6-amino-2,5-anhydro-3,4,6-trideoxy-
- 6-Amino-2,5-anhydro-3,4,6-trideoxy-D-threo-hexonic acid (ACI)
- (2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid
-
- MDL: MFCD19215882
- نواة داخلي: 1S/C6H11NO3/c7-3-4-1-2-5(10-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1
- مفتاح Inchi: RZMLFDPCVRKIQV-WHFBIAKZSA-N
- ابتسامات: C([C@@H]1CC[C@@H](CN)O1)(=O)O
الخصائص التجريبية
- كثيف: 1.243±0.06 g/cm3(Predicted)
- نقطة الغليان: 313.7±27.0 °C(Predicted)
- بكا: 3.31±0.40(Predicted)
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262514-1.0g |
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |
1260092-23-6 | 1.0g |
$0.0 | 2023-03-01 | ||
Enamine | EN300-262514-1g |
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |
1260092-23-6 | 1g |
$0.0 | 2023-09-14 |
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
1.2 Reagents: Dowex 50W ; neutralized
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
1.2 Reagents: Dowex 50W ; neutralized
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 3 h, -18 °C
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, -18 °C
1.3 Reagents: Dowex 50W ; pH 5
2.1 Solvents: Pyridine ; 20 h, rt
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
5.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
5.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
5.3 Reagents: Triethylamine ; 15 min, -78 °C
6.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
6.2 Reagents: Dowex 50W ; neutralized
7.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, -18 °C
1.3 Reagents: Dowex 50W ; pH 5
2.1 Solvents: Pyridine ; 20 h, rt
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
5.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
5.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
5.3 Reagents: Triethylamine ; 15 min, -78 °C
6.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
6.2 Reagents: Dowex 50W ; neutralized
7.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
المراجع
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
المراجع
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
المراجع
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
3.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
3.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
3.3 Reagents: Triethylamine ; 15 min, -78 °C
4.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
4.2 Reagents: Dowex 50W ; neutralized
5.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
3.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
3.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
3.3 Reagents: Triethylamine ; 15 min, -78 °C
4.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
4.2 Reagents: Dowex 50W ; neutralized
5.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
المراجع
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Solvents: Pyridine ; 20 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
4.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
4.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
4.3 Reagents: Triethylamine ; 15 min, -78 °C
5.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
5.2 Reagents: Dowex 50W ; neutralized
6.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
4.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
4.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
4.3 Reagents: Triethylamine ; 15 min, -78 °C
5.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
5.2 Reagents: Dowex 50W ; neutralized
6.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
المراجع
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 15 min, -78 °C
2.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
2.2 Reagents: Dowex 50W ; neutralized
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
1.3 Reagents: Triethylamine ; 15 min, -78 °C
2.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
2.2 Reagents: Dowex 50W ; neutralized
3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
المراجع
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C
2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
2.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ; 15 min, -78 °C
3.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
3.2 Reagents: Dowex 50W ; neutralized
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C
2.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C
2.3 Reagents: Triethylamine ; 15 min, -78 °C
3.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C
3.2 Reagents: Dowex 50W ; neutralized
4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt
المراجع
- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acidTetrahedron: Asymmetry, 2010, 21(19), 2435-2440,
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Raw materials
- (2R,5S)-6-Azido-5-hydroxy-2-[[(4-methylphenyl)sulfonyl]oxy]hexanal
- α-D-erythro-Hexopyranoside, (1S)-1-methylheptyl 3,4-dideoxy-, 2,6-bis(4-methylbenzenesulfonate)
- (1S)-1-Methylheptyl 3,4-dideoxy-α-D-erythro-hexopyranoside
- (2S,5S)-5-(Azidomethyl)tetrahydro-2-furancarboxylic acid
- Methyl (2S,5S)-5-(azidomethyl)tetrahydro-2-furancarboxylate
- (3R,6S)-6-(Azidomethyl)tetrahydro-3-[[(4-methylphenyl)sulfonyl]oxy]-2H-pyran-2-one
- 2H-Pyran-3-ol, 6-(azidomethyl)tetrahydro-2-[[(1S)-1-methylheptyl]oxy]-, 3-(4-methylbenzenesulfonate), (2S,3R,6S)-
- (2S,6S)-6-[(Acetyloxy)methyl]dihydro-2-[[(1S)-1-methylheptyl]oxy]-2H-pyran-3(4H)-one
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Preparation Products
(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid الوثائق ذات الصلة
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid) منتجات ذات صلة
- 1234692-88-6(D-azido-tert-leucine CHA salt)
- 1026898-78-1(2,3,4-Trifluoro-6-iodobenzaldehyde)
- 2171967-15-8(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3,3-dimethylbutanoic acid)
- 2138097-94-4(5-Hydroxy-2-(propan-2-yl)cyclohexane-1-carboxylic acid)
- 315671-80-8(n-4-(Hydrazinocarbonyl)phenyl-2-methylbenzamide)
- 2171860-18-5(4-(5-bromopyridin-3-yl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid)
- 1698255-96-7(7-fluoro-3-(propan-2-yl)-1H-indole)
- 1803712-75-5(Ethyl 2-cyano-3-trifluoromethyl-4-(trifluoromethylthio)phenylacetate)
- 2171653-58-8(5-(cyclopentylmethyl)-1,9-dioxa-4-azaspiro5.5undecane)
- 1246820-77-8(2,5-Pyridinedicarboxylic Acid-d3)
الموردين الموصى بهم
Nantong Boya Environmental Protection Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Hebei Ganmiao New material Technology Co., LTD
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Handan Zechi Trading Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة